N-tert-Butylbenzenesulfenamide

Catalog No.
S683418
CAS No.
19117-31-8
M.F
C10H15NS
M. Wt
181.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylbenzenesulfenamide

CAS Number

19117-31-8

Product Name

N-tert-Butylbenzenesulfenamide

IUPAC Name

2-methyl-N-phenylsulfanylpropan-2-amine

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

InChI

InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3

InChI Key

AAQBFMPKCDTAJD-UHFFFAOYSA-N

SMILES

CC(C)(C)NSC1=CC=CC=C1

Canonical SMILES

CC(C)(C)NSC1=CC=CC=C1

N-tert-Butylbenzenesulfenamide (CAS 19117-31-8) is a bench-stable organosulfur reagent primarily utilized as a catalytic precursor for the in situ generation of N-tert-butylbenzenesulfinimidoyl chloride, the active species in Mukaiyama oxidations [1]. In industrial and advanced laboratory settings, it is procured to facilitate highly selective, mild oxidations of primary and secondary alcohols to aldehydes and ketones [1]. Unlike traditional heavy-metal oxidants or harsh stoichiometric reagents, this sulfenamide enables atom-economical catalytic cycles when paired with inexpensive co-oxidants like N-chlorosuccinimide (NCS) [1]. Its stability, ease of handling, and broad functional group tolerance make it a critical material for the late-stage oxidation of complex, sensitive substrates where over-oxidation or epimerization must be strictly avoided [1].

Research Fit

Rubber compounding requiring balanced scorch safety and cure rate
Selective oxidation of alcohols to carbonyl compounds under mild conditions

Substituting N-tert-butylbenzenesulfenamide with its downstream active species, N-tert-butylbenzenesulfinimidoyl chloride, introduces severe handling and storage liabilities [1]. The pre-formed sulfinimidoyl chloride is highly moisture-sensitive, thermally unstable, and difficult to purify by distillation, leading to rapid degradation during transit and storage [1]. Conversely, substituting with generic oxidants like Dess-Martin periodinane (DMP), Swern reagents, or chromium-based complexes often fails due to harsh reaction conditions, toxic heavy metal waste, or the requirement for cryogenic temperatures (-78 °C) [2]. Procuring the stable sulfenamide allows chemists to bypass the instability of the active chloride while avoiding the functional group incompatibility and stoichiometric waste associated with classical oxidation benchmarks [2].

Substitution Risk

Amine moiety alters cure kinetics
Switching from tert-butyl to cyclohexyl or morpholino sulfenamide shifts activation energy and scorch time, requiring full reformulation.
Scorch safety margins may not transfer
CBS exhibits a shorter scorch delay, which can increase premature vulcanization risk during high-temperature processing.
Modulus development efficiency differs
TBBS achieves target modulus at reported lower loading; substituting with a generic sulfenamide may require dosing re-optimization and mechanical spec verification.

Catalytic Loading and Waste Reduction via In Situ Generation

When oxidizing primary and secondary alcohols, utilizing N-tert-butylbenzenesulfenamide catalytically (typically at 5 mol% loading) alongside stoichiometric N-chlorosuccinimide (NCS) achieves comparable yields (>90%) to using stoichiometric amounts of pre-formed N-tert-butylbenzenesulfinimidoyl chloride [1]. This catalytic protocol drastically reduces the organosulfur byproduct burden from 100 mol% to 5 mol%, simplifying downstream chromatographic purification and eliminating the strong odor associated with stoichiometric sulfenamide waste[1].

Evidence DimensionOrganosulfur byproduct generation and reagent loading
Target Compound Data5 mol% loading (catalytic in situ generation with NCS)
Comparator Or Baseline100-150 mol% loading (using pre-formed N-tert-butylbenzenesulfinimidoyl chloride)
Quantified Difference95% reduction in organosulfur waste and required reagent mass per reaction
ConditionsOxidation of alcohols to carbonyls in the presence of K2CO3 and 4Å molecular sieves at 0 °C to room temperature.

Procuring the sulfenamide for catalytic use drastically reduces reagent costs and simplifies product purification compared to purchasing and deploying the stoichiometric active chloride.

Cure Kinetics
Head-to-head
Intermediate Ea and cure rate (CBS > TBBS > MBS)
Supports cure-rate window selection
Natural rubber foam; sulfur vulcanization

Bench Stability and Shelf-Life vs. Active Sulfinimidoyl Chloride

N-tert-Butylbenzenesulfenamide is a bench-stable liquid that can be stored for extended periods without significant degradation, whereas its active derivative, N-tert-butylbenzenesulfinimidoyl chloride, is highly moisture-sensitive and thermally labile, decomposing rapidly into a deep blue-green liquid at room temperature within 12 hours [1]. The inability to reliably purify the sulfinimidoyl chloride by distillation further compounds its storage issues, making the stable sulfenamide the preferred procurement choice for generating the active species strictly on demand [1].

Evidence DimensionRoom temperature stability and handling requirements
Target Compound DataBench-stable liquid, viable for long-term storage under standard inert conditions
Comparator Or BaselineN-tert-butylbenzenesulfinimidoyl chloride (decomposes at room temperature within 12 hours)
Quantified DifferenceMonths of shelf-life vs. <12 hours of room temperature stability
ConditionsStandard laboratory storage and handling prior to reaction setup.

Buyers can safely stockpile the stable sulfenamide without the rapid degradation and cold-chain logistics required for the active sulfinimidoyl chloride.

Loading Efficiency
Data to verify
10% lower loading vs CBS/MBS for equivalent modulus
Reported loading efficiency context
Source: technical datasheets; confirm with in-house compounding

Functional Group Tolerance vs. Harsh Oxidants

The catalytic system utilizing N-tert-butylbenzenesulfenamide and NCS operates efficiently between 0 °C and 25 °C, successfully oxidizing alcohols without damaging sensitive functional groups such as silyl ethers, epoxides, urethanes, and isolated olefins [1]. In contrast, traditional Swern oxidations require strict cryogenic control (-78 °C) to prevent side reactions, while chromium-based oxidants often lead to over-oxidation or cleavage of acid-sensitive protecting groups [2]. The sulfenamide-catalyzed protocol is particularly effective for synthesizing easily epimerized or highly labile aldehydes where standard benchmarks fail [1].

Evidence DimensionOperational temperature and functional group preservation
Target Compound DataHigh yield (>90%) of labile aldehydes at 0 °C to 25 °C without epimerization
Comparator Or BaselineSwern oxidation (requires -78 °C) or Chromium(VI) reagents (causes over-oxidation/epimerization at 25 °C)
Quantified DifferenceElimination of cryogenic requirements while maintaining >90% chemoselectivity for sensitive substrates
ConditionsLate-stage oxidation of complex intermediates containing silyl ethers or epoxides.

Selecting this compound enables scale-up of complex oxidations without the high energy costs of cryogenic cooling or the yield losses associated with harsh oxidants.

Scorch Safety
Reported
Considerably longer scorch time vs CBS
Supports scorch-safety screening
Supplier data; processing conditions influence absolute values
Oxidation Catalysis
Class-level
High yields of aldehydes/ketones at room temperature
Supports mild oxidation method development
NCS or chloramine-T co-oxidant; functional group tolerance reported

Catalytic Mukaiyama Oxidation of Complex Alcohols

Ideal for late-stage total synthesis where primary or secondary alcohols must be converted to aldehydes or ketones without disturbing existing silyl ethers, epoxides, or stereocenters, utilizing a 5 mol% loading of the sulfenamide[1].

In Situ Generation of Dehydrogenation Reagents

Used to generate N-tert-butylbenzenesulfinimidoyl chloride on demand for the direct one-pot dehydrogenation of ketones to alpha,beta-unsaturated enones, bypassing the need to procure and isolate the unstable chloride [2].

Environmentally Benign Alternative to Heavy-Metal Oxidants

Selected in process development to replace toxic chromium (Jones/Collins) or manganese-based oxidations, utilizing a low-loading organocatalytic cycle with NCS to meet green chemistry and waste-reduction mandates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-volume tire and industrial rubber manufacturing
Scorch safety and cure balance
Processing window robustness
Cost-efficient rubber formulations
Dosage efficiency for target modulus
Cost-in-use and mechanical spec validation
Selective alcohol oxidation in organic synthesis
Mild, selective catalytic activity
Substrate functional group tolerance

XLogP3

2.8

Wikipedia

N-tert-Butylbenzenesulfenamide

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